molecular formula C7H9BrF2N4O B2455155 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide CAS No. 1001518-83-7

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide

Cat. No.: B2455155
CAS No.: 1001518-83-7
M. Wt: 283.077
InChI Key: ZLANHXHBVDXICI-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The bromine, difluoromethyl, and methyl groups are introduced through electrophilic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetohydrazide Formation: The final step involves the reaction of the substituted pyrazole with acetic acid hydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, potentially yielding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and difluoromethyl positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium azide (NaN₃) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrazole derivatives, while reduction could produce amine-substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features may impart specific biological activities, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it may find applications in material science for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
  • 2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
  • 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is unique due to the specific combination of bromine, difluoromethyl, and methyl substituents on the pyrazole ring. This unique substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N4O/c1-3-5(8)6(7(9)10)13-14(3)2-4(15)12-11/h7H,2,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLANHXHBVDXICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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